Cas no 7224-61-5 (Laurifoline)

Laurifoline structure
Nome del prodotto:Laurifoline
Laurifoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Laurifoline-Cocculus-
- 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,9-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, (S)-
- 4H-Dibenzo[de,g]quinolinium,5,6,6a,7-tetrahydro- 1,9-dihydroxy-2,10-dimethoxy-6,6- dimethyl-,(6aS)-
- 1-(heptathiazocan-8-yl)ethanone
- Laurifoline
- Laurifoline (Cocculus)
- LAURIFOLINE(RG)
- LAURIFOLINE(SH)
- [ "" ]
- (+)-Laurifoline
- CID 12305611
- (6aS)-5,6,6a,7-Tetrahydro-1,9-dihydroxy-2,10-dimethoxy-6,6-dimethyl-4H-dibenzo[de,g]quinolin-6-ium
- Laurifoline【Cocculus】
- LAURIFOLINE USP/EP/BP
- B0005-189791
- 7224-61-5
- DTXSID00992976
- (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol
- 1,9-Dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
- CCRIS 3823
- AKOS032962360
- CHEMBL235429
- (S)-1,9-dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
-
- Inchi: 1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1
- Chiave InChI: ZDVDVLRYVOZWMP-AWEZNQCLSA-O
- Sorrisi: O([H])C1=C(C([H])=C2C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C4=C([H])C(=C(C([H])=C4C1=C32)OC([H])([H])[H])O[H])OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 342.17100
- Massa monoisotopica: 342.17053325g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 2
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- XLogP3: 2.7
Proprietà sperimentali
- Colore/forma: Brown powder
- Solubilità: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
- PSA: 58.92000
- LogP: 2.97050
Laurifoline Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
Laurifoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L31840-5mg |
Laurifoline |
7224-61-5 | 5mg |
¥4480.0 | 2021-09-09 | ||
A2B Chem LLC | AH18508-1mg |
Laurifoline |
7224-61-5 | 96% | 1mg |
$637.00 | 2024-04-19 | |
A2B Chem LLC | AH18508-5mg |
Laurifoline |
7224-61-5 | 96 | 5mg |
$727.00 | 2024-04-19 |
Laurifoline Letteratura correlata
-
Zhiyong Zhang,Mingjun Ren,Mulan He,Yongbo Zhu,Yuming Huang,Ping Qiu,Yunfei Hu,Wenlong Li New J. Chem. 2023 47 20466
-
3. 423. The synthesis of laudanosoline 4′,6-dimethyl etherM. K. Jain J. Chem. Soc. 1962 2203
-
4. Organic reactions in aqueous solution at room temperature. Part IV. In vitro oxidation of a benzylisoquinoline alkaloid to an aporphine alkaloidW. Wan-Chiu Chan,P. Maitland J. Chem. Soc. C 1966 753
-
A. H. Jackson,J. A. Martin Chem. Commun. (London) 1965 420b
7224-61-5 (Laurifoline) Prodotti correlati
- 104055-79-0((S)-5-Hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-f]chromen-4(8H)-one)
- 93859-63-3(Isochamaejasmin)
- 69618-96-8([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3S,3'S)-rel-)
- 70897-14-2((S)-5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-f]chromen-4(8H)-one)
- 90411-13-5([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-)
- 2229614-62-2(3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine)
- 852134-93-1(N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)
- 2229606-52-2(2-(4,5-dibromofuran-2-yl)propanal)
- 2228621-30-3(2-2-(methylamino)propan-2-ylbenzene-1,4-diol)
- 880063-38-7(5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso